4-(Cyclopent-1-en-1-yl)phenol physicochemical properties and CAS number
4-(Cyclopent-1-en-1-yl)phenol physicochemical properties and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopent-1-en-1-yl)phenol, a substituted phenolic compound, presents a unique structural motif combining a phenolic ring with a cyclopentenyl group. The presence of the hydroxyl group on the aromatic ring and the unsaturation in the cyclopentene moiety imparts this molecule with distinct chemical reactivity and potential for further functionalization. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its potential applications, particularly within the realm of drug discovery and medicinal chemistry. While experimental data for this specific molecule is limited, this guide will draw upon data from closely related analogs and established principles of organic chemistry to provide a scientifically grounded resource.
Physicochemical Properties and Identification
Table 1: Physicochemical Properties of 4-(Cyclopent-1-en-1-yl)phenol and a Related Analog
| Property | Value | Source/Note |
| CAS Number | 877-46-3 | [1][2] |
| Molecular Formula | C₁₁H₁₂O | Calculated |
| Molecular Weight | 160.21 g/mol | Calculated |
| Appearance | Likely a solid or oil | Inferred |
| Boiling Point | Estimated to be similar to or slightly lower than 4-Cyclopentylphenol | Inferred |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and diethyl ether.[3] | Inferred from general phenol properties. |
| pKa | Estimated to be around 10 | Inferred from the pKa of phenol. |
| LogP (Octanol-Water Partition Coefficient) | Not available | |
| Related Analog: 4-Cyclopentylphenol (CAS: 1518-83-8) | ||
| Molecular Formula | C₁₁H₁₄O | [4][5][6] |
| Molecular Weight | 162.23 g/mol | [4][5][6] |
| Boiling Point | 155 °C at 12 mmHg | |
| Melting Point | 64-66 °C | |
| Water Solubility | 134 mg/L | [5] |
Synthesis and Methodology
A plausible and efficient synthetic route to 4-(Cyclopent-1-en-1-yl)phenol involves the acid-catalyzed dehydration of a tertiary alcohol precursor, which can be synthesized via a Grignard reaction. This approach offers a straightforward pathway utilizing readily available starting materials.
Proposed Synthetic Pathway
The synthesis can be conceptualized in two main steps:
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Nucleophilic Addition of a Grignard Reagent: The synthesis commences with the reaction of a protected phenol, such as 4-methoxyphenyl magnesium bromide (a Grignard reagent), with cyclopentanone. This reaction forms a tertiary alcohol intermediate. The methoxy group serves as a protecting group for the acidic phenolic proton, which would otherwise be incompatible with the Grignard reagent.
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Dehydration and Deprotection: The tertiary alcohol intermediate is then subjected to acid-catalyzed dehydration. This elimination reaction preferentially forms the more stable, conjugated double bond within the cyclopentene ring, leading to the desired 1-(4-methoxyphenyl)cyclopent-1-ene. Subsequent deprotection of the methoxy group, typically with a strong acid like hydrobromic acid (HBr), yields the final product, 4-(Cyclopent-1-en-1-yl)phenol.
Experimental Workflow: A General Protocol
Step 1: Synthesis of 1-(4-methoxyphenyl)cyclopentan-1-ol
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with 4-bromoanisole in anhydrous diethyl ether or tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide.
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Nucleophilic Addition: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of cyclopentanone in the same anhydrous solvent is added dropwise with stirring.
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Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude tertiary alcohol is then purified, typically by column chromatography.
Step 2: Synthesis of 4-(Cyclopent-1-en-1-yl)phenol
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Dehydration: The purified 1-(4-methoxyphenyl)cyclopentan-1-ol is dissolved in a suitable solvent (e.g., toluene) and treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the alkene product.
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Deprotection: Once the dehydration is complete, the reaction mixture is cooled, and the catalyst is neutralized. The solvent is removed, and the crude 1-(4-methoxyphenyl)cyclopent-1-ene is treated with a strong acid like hydrobromic acid or boron tribromide to cleave the methyl ether and yield the final phenol.
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Purification: The final product, 4-(Cyclopent-1-en-1-yl)phenol, is then purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure compound.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of 4-(Cyclopent-1-en-1-yl)phenol.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 4-(Cyclopent-1-en-1-yl)phenol is dictated by its two primary functional groups: the phenolic hydroxyl group and the cyclopentene double bond.
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Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. This nucleophilic phenoxide can participate in various reactions, such as ether and ester formation. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (though the para position is already substituted). Phenols are known to possess antioxidant properties, which is a desirable feature in many therapeutic agents.[7]
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Cyclopentene Double Bond: The double bond in the cyclopentene ring is susceptible to a range of addition reactions, including hydrogenation, halogenation, and epoxidation. These reactions provide avenues for further structural modification and the introduction of new functional groups.
The combination of a phenol and a lipophilic cyclopentenyl group makes this scaffold an interesting starting point for the design of new bioactive molecules. The cyclopentene moiety can serve as a rigid scaffold to orient other functional groups in a specific three-dimensional arrangement, which can be crucial for binding to biological targets. The overall lipophilicity of the molecule can be fine-tuned by modifying the cyclopentenyl ring, potentially influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
While there are no specific drug development applications reported for 4-(Cyclopent-1-en-1-yl)phenol itself, the constituent moieties are prevalent in medicinal chemistry. Phenolic compounds are a large class of plant secondary metabolites with a wide range of biological activities.[8] The cyclopentane ring is also a common feature in many natural products and synthetic drugs.
Spectral Data Interpretation (Predicted)
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons (likely two doublets in the aromatic region), a signal for the phenolic hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), a vinylic proton on the cyclopentene ring, and several signals for the aliphatic protons of the cyclopentene ring.
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¹³C NMR: The spectrum would show signals for the aromatic carbons (including the carbon bearing the hydroxyl group and the ipso-carbon attached to the cyclopentene ring), the two sp² carbons of the double bond in the cyclopentene ring, and the sp³ carbons of the cyclopentene ring.
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IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the phenolic O-H stretch (around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring and the cyclopentene double bond, and a strong C-O stretching band for the phenol.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the cyclopentenyl group or fragmentation within the cyclopentene ring.
Conclusion
4-(Cyclopent-1-en-1-yl)phenol is a molecule with interesting structural features that suggest potential for further investigation, particularly in the field of medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific compound, this technical guide provides a solid foundation for researchers by outlining its key identifiers, estimating its physicochemical properties, proposing a viable synthetic route, and discussing its potential reactivity and applications. The synthesis and further derivatization of this compound could lead to the discovery of novel molecules with valuable biological activities.
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